molecular formula C21H12Cl3NS B2762816 6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide CAS No. 477886-52-5

6-Chloro-2-(4-chlorophenyl)-3-quinolinyl 4-chlorophenyl sulfide

Cat. No. B2762816
CAS RN: 477886-52-5
M. Wt: 416.74
InChI Key: GFHMFUKWCWDSBQ-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid” is a compound that has been used in proteomics research . It has a molecular weight of 332.18 .


Molecular Structure Analysis

The molecular structure of a related compound, “6-Chloro-2-(4-chlorophenyl)-N’-[(Z)-(2-fluoro-4-hydroxyphenyl)methylene]-4-quinolinecarbohydrazide”, can be found on ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid” include a molecular weight of 332.18 . More detailed properties were not found.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of related compounds indicate a focus on creating new materials with potential applications in disease inhibition. For instance, a study details the synthesis and theoretical investigations of a sulfonamide compound, highlighting its potential as a new cancer inhibitor through molecular docking studies (R. Kamaraj et al., 2021).
  • Another research effort describes the synthesis of 11-aminosubstituted derivatives as analogues of known compounds, showcasing the methodological advancements in chemical synthesis (M. Croisy-Delcey et al., 1991).

Molecular and Spectroscopic Characterization

  • Detailed DFT and TD-DFT/PCM calculations have been conducted to determine the molecular structure and spectroscopic characteristics of related dyes, contributing to the understanding of their electronic properties and potential biological applications (Nuha Wazzan et al., 2016).

Photovoltaic Applications

  • Investigations into the photovoltaic properties of quinoline derivatives and their applications in organic–inorganic photodiode fabrication highlight the potential of such compounds in renewable energy technologies (H. Zeyada et al., 2016).

Catalytic and Corrosion Inhibition

  • Research on substituted quinolinones explores their synthesis under specific conditions, offering insights into their use as enzymatic enhancers, which could have implications for industrial applications (M. Abass, 2007).
  • The development of photocatalytic protocols for constructing sulfonylquinoline-2(1H)-ones from terminal alkynes using sulfinic acids demonstrates the innovative approaches to chemical synthesis and potential applications in material science (Yu-Lin Zhai et al., 2022).

Safety and Hazards

The safety and hazards of “6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid” are not specifically mentioned, but it’s important to handle all chemicals with care and use appropriate safety measures .

properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3NS/c22-15-3-1-13(2-4-15)21-20(26-18-8-5-16(23)6-9-18)12-14-11-17(24)7-10-19(14)25-21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMFUKWCWDSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C=C(C=CC3=N2)Cl)SC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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